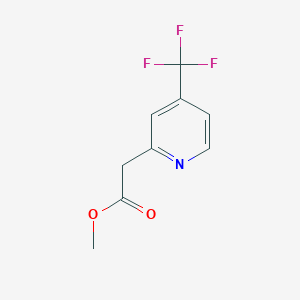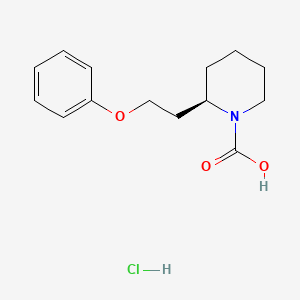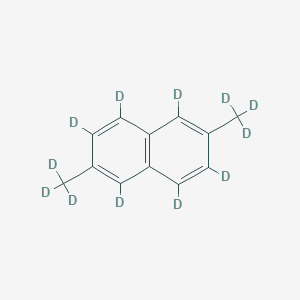
4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (4-CPTBE) is an organic compound belonging to the class of piperidine carboxylic acid derivatives. It is a white, crystalline solid with a molecular weight of 238.33 g/mol. 4-CPTBE is a highly versatile compound with a wide range of applications in scientific research, including enzymatic synthesis, drug discovery, and biochemistry. It is also used in the development of new drugs, as well as in biochemistry experiments.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a versatile compound with a wide range of applications in scientific research. It is used in enzymatic synthesis, drug discovery, and biochemistry. It is also used in the development of new drugs, as well as in biochemistry experiments. In addition, 4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is used in the synthesis of biologically active compounds, such as antibiotics and antiviral agents. It is also used in the synthesis of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticonvulsants.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood. However, it is believed to act as a proton donor and acceptor, which helps to stabilize the reactive intermediates in enzymatic reactions. It is also believed to act as an inhibitor of enzymes, which can be beneficial in drug discovery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester are not well understood. However, it is believed to have a role in the regulation of cellular processes, such as protein synthesis, cell division, and gene expression. It is also believed to have a role in the regulation of metabolic pathways, such as fatty acid metabolism and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several advantages for use in lab experiments. It is a highly versatile compound with a wide range of applications in scientific research. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is not very soluble in organic solvents, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Another potential direction is to develop new synthetic methods for the synthesis of 4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester and other related compounds. Finally, further research could be conducted to explore the potential applications of 4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in drug discovery and biochemistry.
Eigenschaften
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-7-13(8-10-19)12-23-15-6-4-5-14(11-15)16(20)21/h4-6,11,13H,7-10,12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVMRPOOAVCENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






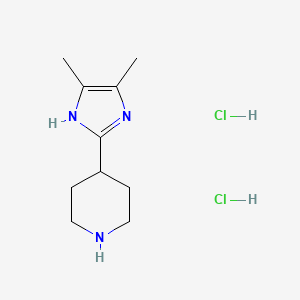
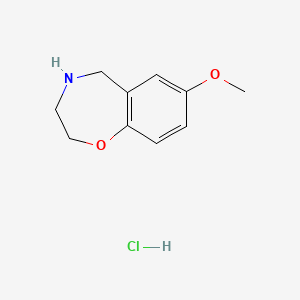
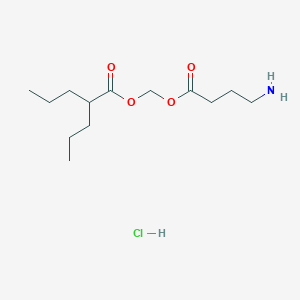
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)
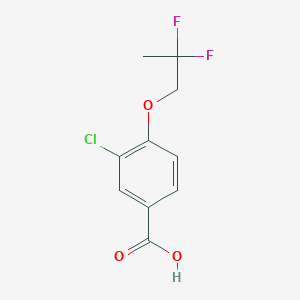

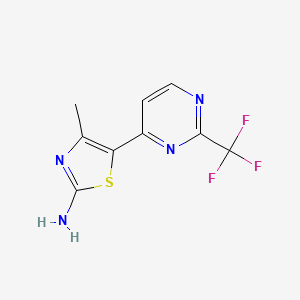
![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)
